molecular formula C19H18BrNO4S B2629383 1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-43-3

1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2629383
CAS No.: 877811-43-3
M. Wt: 436.32
InChI Key: UHHGMAQSKVVLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused with a piperidine ring and a 4-bromophenylsulfonyl substituent. The spiro[chroman-2,4'-piperidin]-4-one scaffold (C₁₃H₁₅NO₂) is characterized by a bicyclic structure with a ketone group at position 4 of the chroman ring . The addition of the 4-bromophenylsulfonyl group introduces steric bulk and electronic effects, enhancing interactions with biological targets such as enzymes or receptors. This compound is synthesized via multi-step procedures involving spirocyclization, deprotection, and sulfonylation . Its structural complexity and tunable substituents make it a promising candidate for drug discovery, particularly in oncology and metabolic disease research .

Properties

IUPAC Name

1'-(4-bromophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4S/c20-14-5-7-15(8-6-14)26(23,24)21-11-9-19(10-12-21)13-17(22)16-3-1-2-4-18(16)25-19/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHGMAQSKVVLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chroman Moiety: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes under acidic conditions.

    Introduction of the Piperidinone Ring: The piperidinone ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chroman intermediate.

    Spirocyclization: The spiro linkage is formed through a cyclization reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

    Bromination and Sulfonylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1’-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Substituted bromophenyl derivatives

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of 1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one typically involves several steps, including cyclization and sulfonylation reactions. The process can be summarized as follows:

  • Starting Materials : The synthesis begins with 4-bromophenol and piperidine derivatives.
  • Cyclization : The formation of the spiro structure is achieved through cyclization reactions under controlled conditions.
  • Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides in the presence of a base.

Characterization of the synthesized compound is conducted using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity .

This compound exhibits various biological activities that make it a candidate for drug development:

  • Anticancer Activity : Research indicates that derivatives of spiro[chroman-2,4'-piperidine] compounds can inhibit cancer cell proliferation. For instance, studies have shown that certain spiro compounds demonstrate cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of similar compounds against bacterial and fungal pathogens. This suggests that spiro[chroman-2,4'-piperidine] derivatives could serve as lead compounds for developing new antimicrobial agents .
  • Neuroprotective Effects : There is emerging evidence that compounds with spiro structures may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Scientific Research Applications

The compound is being explored in various scientific research contexts:

  • Structure-Activity Relationship Studies : The unique structure of this compound allows researchers to investigate how modifications to the molecule affect its biological activity. Such studies are crucial for optimizing drug candidates for better efficacy and reduced side effects .
  • Pharmacological Studies : Given its diverse biological activities, this compound serves as a valuable tool in pharmacological research to understand mechanisms of action and interactions with biological targets .

Case Studies and Findings

Several case studies have documented the applications of spiro[chroman-2,4'-piperidine] derivatives:

StudyFocusFindings
Gajera et al. (2012)Synthesis and Biological ScreeningIdentified that spirochromanone derivatives showed promising anticancer activity against specific cell lines .
Recent Advances (2020)Biological RelevanceHighlighted the importance of spiro structures in drug discovery and their potential therapeutic applications across various diseases .
Neuroprotective StudiesNeurodegenerative DiseasesSuggested that spiro compounds could protect neuronal cells from oxidative stress-induced damage .

Mechanism of Action

The mechanism of action of 1’-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and sulfonyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of their biological functions. The spirocyclic structure provides rigidity and specificity in binding, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Derivatives

Sulfonyl groups significantly influence bioactivity. Key analogs include:

Compound Substituent Biological Activity (IC₅₀ or Mechanism) Reference
Compound 16 (SZ1) 4-Nitrophenylsulfonyl Anticancer (IC₅₀: 0.31–5.62 µM vs. MCF-7, A2780, HT-29)
1'-((4-Chlorophenyl)sulfonyl) analog 4-Chlorophenylsulfonyl Structural analog; activity inferred from similar derivatives
SZ5 Thiophen-2-ylsulfonyl Moderate anticancer activity (IC₅₀: ~5–10 µM)
  • Key Insight : The 4-bromophenylsulfonyl group in the target compound may enhance lipophilicity and target binding compared to smaller substituents (e.g., methyl) but could reduce solubility relative to polar groups (e.g., nitro).

Quinoline- and Pyrimidine-Modified Derivatives

Coupling with heterocycles diversifies pharmacological profiles:

  • 12a–12g (Quinoline derivatives): Synthesized via HATU-mediated coupling, these derivatives inhibit acetyl-CoA carboxylase (ACC), a target for metabolic diseases. Activity depends on quinoline substituents (e.g., 4-methoxyphenyl enhances ACC binding) .
  • SZ1–SZ5 (Pyrimidine derivatives) : Pyrimidine-linked compounds exhibit dual mechanisms, including apoptosis induction in cancer cells and ACC inhibition .

Anticancer Activity vs. Selectivity

  • Compound 16: Exhibits potent cytotoxicity (IC₅₀: 0.31 µM) but moderate selectivity (SI = 13.37 for melanoma B16F10) .
  • Trimethoxyphenyl derivative (Compound 15) : Weak activity (IC₅₀: 18.77–47.05 µM), highlighting the critical role of sulfonyl groups .
  • Jaspine derivatives : Thiophene-substituted analogs show lower potency (IC₅₀: 13.15 µM) but higher selectivity, suggesting a trade-off between efficacy and specificity .

ACC Inhibitors

  • ESPIRCOCHROMANONE derivatives: Indole- or benzimidazole-substituted spirochromanones (e.g., 1'-[(1-cyclopropyl-4-methoxyindol-6-yl)carbonyl] derivatives) inhibit ACC with nanomolar potency, relevant for treating obesity and diabetes .
  • Quinoline-carbonyl analogs: 1′-(Quinoline-4-carbonyl) derivatives disrupt ACC-mediated lipid biosynthesis, with IC₅₀ values < 1 µM in enzymatic assays .

Anti-Tubercular and Antimicrobial Derivatives

  • Pyrrole-carboxamides : 1'-(1-(4-Chlorobenzyl)pyrrole-2-carbonyl) derivatives show moderate antibacterial activity, though less potent than anticancer analogs .

Structural and Physicochemical Comparisons

Property 1'-((4-Bromophenyl)sulfonyl) Derivative 7-Hydroxy Derivative (HCl salt) 1'-Benzyl-6-methoxy Derivative
Solubility Low (hydrophobic sulfonyl group) Moderate (polar hydroxyl group) Low (bulky benzyl group)
Conformational Flexibility Restricted (rigid sulfonyl linkage) High (hydroxyl stabilizes H-bonds) Moderate (methoxy enhances planarity)
Bioactivity Target Apoptosis induction, ACC inhibition ACC inhibition, metal chelation Cytotoxicity (unspecified)

Biological Activity

The compound 1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a member of the spirochromanone family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of spirochromanones typically involves multi-step reactions including cyclization and condensation processes. For instance, Gajera and Patel (2012) reported the synthesis of related spirochromanones through reactions involving N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide and triethylamine in methylene chloride, yielding compounds characterized by NMR, IR, and mass spectrometry techniques .

Antioxidant Activity

Research indicates that spirochromanones exhibit significant antioxidant properties. A study on coumarin derivatives demonstrated that compounds with similar structural features showed effective inhibition of lipid peroxidation and enhanced glutathione levels in biological systems . The antioxidant activity is crucial as it helps mitigate oxidative stress-related diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of spirochromanones has been highlighted in various studies. For example, coumarin derivatives were shown to possess intestinal anti-inflammatory activities linked to their antioxidant effects. These findings suggest that compounds like this compound could be beneficial in treating inflammatory conditions .

Anticancer Properties

The anticancer activity of spirochromanones has been explored in models such as human leukemia HL-60 cells. Certain derivatives have been found to induce differentiation in these cells, suggesting a potential mechanism for anticancer effects. The structure-activity relationship indicates that specific substituents on the chromanone scaffold enhance biological activity against cancer cells .

Case Studies

  • Study on Antioxidant Activity : In a controlled experiment, various coumarin derivatives were administered to rats with induced colitis. The results indicated that certain derivatives significantly reduced inflammation markers and oxidative stress levels, supporting the hypothesis that structural modifications can enhance biological efficacy .
  • Anticancer Activity Assessment : A study involving the treatment of HL-60 cells with spirochromanones revealed that specific modifications led to increased differentiation rates and decreased cell viability in cancerous cells. This highlights the potential for developing new anticancer agents based on the spirochromanone framework .

Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReferences
AntioxidantInhibition of lipid peroxidation
Anti-inflammatoryReduction of inflammatory markers
AnticancerInduction of differentiation in leukemia cells

Q & A

Q. What are the established synthetic routes for 1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one?

The compound is synthesized via sulfonylation of the spiro[chroman-2,4'-piperidin]-4-one scaffold. Key steps include:

  • Method A : Reacting spiro[chroman-2,4'-piperidin]-4-one with 4-bromobenzenesulfonyl chloride in the presence of triethylamine as a base catalyst. The mixture is stirred at room temperature for 6 hours, followed by solvent removal and recrystallization from ethanol .
  • Method B : Using a Boc-protected intermediate (tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate), followed by Boc deprotection with trifluoroacetic acid (TFA) and subsequent sulfonylation . Characterization involves ¹H/¹³C NMR (in DMSO-d₆), HRMS, and elemental analysis .

Q. How is the cytotoxicity of this compound evaluated in preclinical studies?

Cytotoxicity is assessed via the MTT assay using human cancer cell lines (e.g., MCF-7 breast, A2780 ovarian, HT-29 colorectal). Key protocols include:

  • Treating cells with serial dilutions of the compound for 72 hours.
  • Measuring IC₅₀ values (concentration causing 50% cell death) relative to controls like doxorubicin.
  • Reporting data as mean ± standard deviation (n=6) . Example IC₅₀ Data :
Cell LineIC₅₀ (μM)
MCF-70.31–5.62
A27801.12–4.89
HT-292.05–5.34

Q. What are the primary mechanisms of action identified for this compound?

The compound induces apoptosis via:

  • Annexin V/PI assay : Quantifies early/late apoptotic cells (e.g., >3-fold increase in early apoptosis at 10 μM in MCF-7 cells) .
  • Cell cycle arrest : Dose-dependent accumulation in sub-G₁ (apoptotic) and G₂-M phases (mitotic arrest) .
  • Caspase activation : Implicitly inferred from apoptotic markers, though direct caspase-3/9 measurements are recommended for validation .

Advanced Research Questions

Q. How does structural modification (e.g., sulfonyl vs. carbonyl linkers) impact bioactivity?

  • Sulfonyl vs. Carbonyl Groups : Sulfonyl derivatives (e.g., compound 16) exhibit stronger cytotoxicity (IC₅₀: 0.31–5.62 μM) compared to carbonyl analogs (IC₅₀: 18.77–47.05 μM) due to enhanced electrophilicity and membrane permeability .
  • Substituent Effects : Replacing the 4-bromophenyl group with a trimethoxyphenyl or adamantyl moiety reduces activity, highlighting the critical role of the electron-withdrawing bromine in target binding .

Q. How can researchers address contradictory IC₅₀ values across cell lines?

Contradictions may arise due to:

  • Cell-specific expression of target proteins (e.g., BRCA2 inhibition in HT-29 but not MCF-7) .
  • Assay variability : Standardize protocols (e.g., incubation time, serum concentration) and validate with orthogonal assays (e.g., clonogenic survival) .
  • Pharmacokinetic factors : Assess cellular uptake via LC-MS to rule out permeability differences .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular docking : Predict binding to targets like histone deacetylases (HDACs) or tubulin using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with IC₅₀ values to guide optimization .
  • ADMET prediction : Use tools like SwissADME to optimize solubility (e.g., >50 μM in PBS) and metabolic stability .

Q. What experimental designs validate apoptosis induction versus necrosis?

  • Dual staining assays : Combine Annexin V-FITC (apoptosis) with PI (necrosis) in flow cytometry .
  • Caspase inhibition : Pre-treat cells with Z-VAD-FMK (pan-caspase inhibitor); apoptosis-specific cytotoxicity will decrease .
  • Morphological analysis : Use TEM to identify apoptotic bodies (apoptosis) or cytoplasmic swelling (necrosis) .

Q. How can solubility and bioavailability be improved for in vivo studies?

  • Prodrug strategies : Introduce phosphate or PEG groups to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate in liposomes or PLGA nanoparticles to improve plasma half-life .
  • Salt formation : Test hydrochloride or mesylate salts for enhanced crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.